![molecular formula C9H8N2O3 B2403172 Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate CAS No. 1824438-79-0](/img/structure/B2403172.png)
Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate
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Overview
Description
“Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives involves various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific reaction involving “methyl(3-oxo-piperazine-2-ylidene) acetate” with N-aryl maleimides in boiling methanol and acetic acid has been reported .
Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including “Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate”, have shown significant antimicrobial activities . They can be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the research and development of new antiviral therapies.
Antifungal Activity
These compounds have shown antifungal properties . This suggests their potential use in the creation of new antifungal agents.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . They could be used in the development of new antioxidant therapies.
Antitumor Activity
These compounds have shown antitumor properties . This suggests their potential use in the research and development of new antitumor therapies.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities . They could be used in the development of new kinase inhibitors.
Drug Discovery Research
The pyrrolopyrazine structure, including “Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate”, is an attractive scaffold for drug discovery research . It can be used in the synthesis of new drugs with various therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Compounds with similar pyrrolopyrazine scaffold have been shown to impact a variety of biochemical pathways, leading to a broad spectrum of biological activities .
properties
IUPAC Name |
methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-6-4-11-8(12)5(6)2-3-10-7/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBTWCDKNGOGMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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